molecular formula C8H10ClFN2O B15308890 4-amino-3-fluoro-N-methylbenzamidehydrochloride

4-amino-3-fluoro-N-methylbenzamidehydrochloride

Cat. No.: B15308890
M. Wt: 204.63 g/mol
InChI Key: IJMLLCPCWNKTKD-UHFFFAOYSA-N
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Description

4-amino-3-fluoro-N-methylbenzamidehydrochloride is a chemical compound with the molecular formula C8H9FN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 4th position, a fluorine atom at the 3rd position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-fluoro-N-methylbenzamidehydrochloride typically involves the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the 4th position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 4-amino-3-fluoroaniline is reacted with methyl isocyanate to form 4-amino-3-fluoro-N-methylbenzamide.

    Hydrochloride Formation: Finally, the benzamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-fluoro-N-methylbenzamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

4-amino-3-fluoro-N-methylbenzamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-3-fluoro-N-methylbenzamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-fluoro-N-methylbenzamide
  • 4-amino-3-chloro-N-methylbenzamide
  • 4-amino-3-bromo-N-methylbenzamide

Uniqueness

4-amino-3-fluoro-N-methylbenzamidehydrochloride is unique due to the presence of both an amino group and a fluorine atom on the benzamide ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10ClFN2O

Molecular Weight

204.63 g/mol

IUPAC Name

4-amino-3-fluoro-N-methylbenzamide;hydrochloride

InChI

InChI=1S/C8H9FN2O.ClH/c1-11-8(12)5-2-3-7(10)6(9)4-5;/h2-4H,10H2,1H3,(H,11,12);1H

InChI Key

IJMLLCPCWNKTKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)N)F.Cl

Origin of Product

United States

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